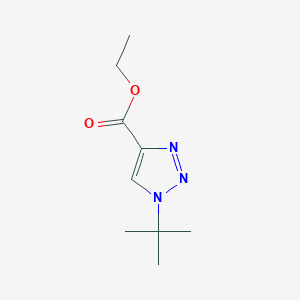

Ethyl-1-(tert-Butyl)-1H-1,2,3-Triazol-4-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

- Medicinal Chemistry:

- Used as a building block for the synthesis of pharmaceutical compounds.

- Potential applications in the development of antifungal, antibacterial, and anticancer agents.

- Materials Science:

- Utilized in the synthesis of polymers and advanced materials.

- Applications in the development of coatings, adhesives, and nanomaterials.

- Organic Synthesis:

- Employed as a versatile intermediate in the synthesis of complex organic molecules.

- Used in the preparation of various heterocyclic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions, often catalyzed by copper(I) salts.

- Step 1: Synthesis of Azide Intermediate:

- React tert-butylamine with sodium azide in the presence of a suitable solvent to form tert-butyl azide.

- Reaction conditions: Room temperature, aqueous medium.

- Step 2: Cycloaddition Reaction:

- Combine tert-butyl azide with ethyl propiolate in the presence of a copper(I) catalyst.

- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).

- Step 3: Purification:

- Purify the product using column chromatography or recrystallization techniques.

Industrial Production Methods: Industrial production of Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

- Substitution Reactions:

- Nucleophilic substitution at the ester group can lead to the formation of different derivatives.

- Common reagents: Alcohols, amines.

- Reduction Reactions:

- Reduction of the ester group to the corresponding alcohol.

- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

- Oxidation Reactions:

- Oxidation of the triazole ring can yield various oxidized products.

- Common reagents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

- Substitution reactions can yield a variety of esters and amides.

- Reduction reactions produce alcohol derivatives.

- Oxidation reactions result in oxidized triazole compounds.

Wirkmechanismus

The mechanism of action of Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring can form strong interactions with biological targets, leading to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives:

- Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-5-carboxylate:

- Similar structure but different position of the carboxylate group.

- May exhibit different reactivity and biological activity.

- Methyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate:

- Similar structure but different ester group.

- May have different physical and chemical properties.

- 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid:

- Similar structure but different functional group (carboxylic acid instead of ester).

- Different solubility and reactivity profiles.

Conclusion

Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its applications and mechanisms of action will continue to expand its utility in chemistry, biology, medicine, and industry.

Biologische Aktivität

Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 98013-35-5) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry and materials science.

Chemical Structure and Properties

Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate has the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol. Its structure features a triazole ring that contributes to its biological activity. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 284.7 ± 13.0 °C |

| Flash Point | 126.0 ± 19.8 °C |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate typically involves the Huisgen cycloaddition reaction between an azide and an alkyne. This "click chemistry" approach allows for efficient formation under mild conditions, often with copper(I) salts as catalysts. The synthetic route can be summarized in the following steps:

-

Preparation of Azide Intermediate :

- React tert-butylamine with sodium azide in an aqueous medium at room temperature.

-

Cycloaddition Reaction :

- Combine tert-butyl azide with ethyl propiolate in the presence of a copper(I) catalyst under an inert atmosphere.

-

Purification :

- The product is purified through standard organic chemistry techniques.

The biological activity of Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to target proteins.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of various bacterial strains and fungi. The specific activity of Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate against pathogens such as Mycobacterium tuberculosis has been explored through molecular docking studies that reveal effective binding interactions with target enzymes like DprE1 .

Anti-Cholinesterase Activity

In vitro studies have demonstrated that certain triazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The incorporation of a triazole ring has been shown to enhance anti-cholinesterase activity compared to other structures . For instance, some synthesized compounds exhibited IC50 values lower than established drugs like galantamine .

Applications in Medicinal Chemistry

Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate serves as a versatile building block in medicinal chemistry for developing new pharmaceuticals targeting various diseases:

- Antifungal Agents : Its derivatives have been tested for antifungal activity against strains such as Candida albicans.

- Anticancer Agents : Compounds derived from this triazole have shown promise in inhibiting cancer cell proliferation through apoptosis induction mechanisms .

Case Studies

Several case studies illustrate the potential of Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate in drug development:

- Study on Anti-Tubercular Activity : A series of synthesized triazole derivatives were evaluated against Mycobacterium tuberculosis, revealing promising results with one compound achieving an IC50 range of 10.1–37.3 μg/mL .

- Inhibition Studies : A study focused on the anti-cholinesterase activity showed that compounds with specific substitutions on the triazole ring displayed enhanced inhibitory effects compared to non-substituted analogs .

Eigenschaften

IUPAC Name |

ethyl 1-tert-butyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-5-14-8(13)7-6-12(11-10-7)9(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAQHURASVLKBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.